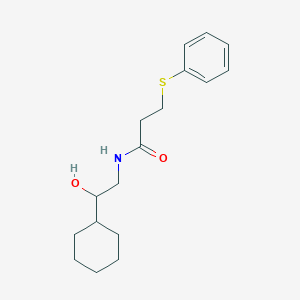![molecular formula C21H19N3O4S2 B2804695 N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921043-18-7](/img/structure/B2804695.png)
N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrazole group, a thiophene group, and a methanesulfonamide group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. These groups will have different electronic and steric properties, which could influence the overall shape and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound will depend on the specific functional groups present in the molecule. For example, the pyrazole group might undergo reactions with electrophiles, while the thiophene group might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound will depend on its specific structure. Factors such as polarity, molecular weight, and the presence of different functional groups will all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Coordination Chemistry
- Reactivity with Transition Metals : Ding et al. (2011) explored the reactivity of bis(pyrazol-1-yl)methanes functionalized by 2-hydroxyphenyl with W(CO)5THF, revealing insights into complex formation and bond cleavage, indicating potential applications in the synthesis of metal-organic frameworks and catalysis (Ding et al., 2011).
Biochemistry and Pharmacology
- Cytotoxic Activity : Gul et al. (2016) synthesized compounds related to the chemical structure , assessing their cytotoxic and carbonic anhydrase inhibitory effects, pointing to potential applications in cancer therapy (Gul et al., 2016).
- Antidepressant Activity : Mathew et al. (2014) reported on derivatives exhibiting antidepressant activity, suggesting the scaffold's relevance in developing novel therapeutics for mood disorders (Mathew et al., 2014).
- COX-2 Inhibition : Singh et al. (2004) studied the effect of the methanesulfonamide group on COX-2 inhibitory activity, revealing the potential for designing anti-inflammatory drugs (Singh et al., 2004).
Molecular Structure and Interaction
- Structural Studies : Dey et al. (2015) conducted structural studies on nimesulide triazole derivatives, including methanesulfonamide compounds, providing insights into supramolecular assembly and intermolecular interactions (Dey et al., 2015).
Quantum-Chemical Calculations
- Theoretical Analysis : Xue et al. (2022) performed quantum-chemical calculations on methanesulfonamide compounds with antioxidant activity, predicting optimized states and free energy, which could inform the design of new antioxidants (Xue et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[3-(2-hydroxyphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-30(27,28)23-16-9-4-2-7-14(16)17-13-18(15-8-3-5-10-19(15)25)24(22-17)21(26)20-11-6-12-29-20/h2-12,18,23,25H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDXXBFHCNNCMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(2-hydroxyphenyl)-1-(2-thienylcarbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-1-methyl-5-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2804613.png)

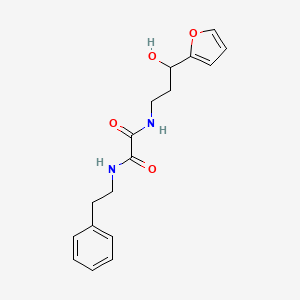
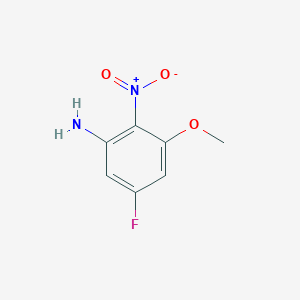
![(3Z)-3-[(4-methoxyphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2804621.png)
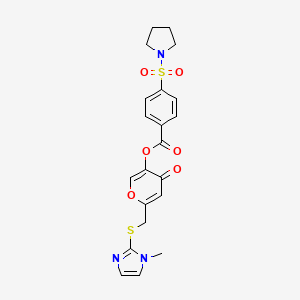
![5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2804623.png)
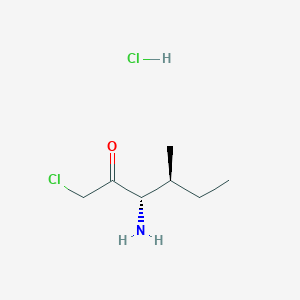
![N-[1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2804627.png)
![N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2804628.png)
![N-(3,5-dimethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]thiophene-2-sulfonamide](/img/structure/B2804630.png)
